N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

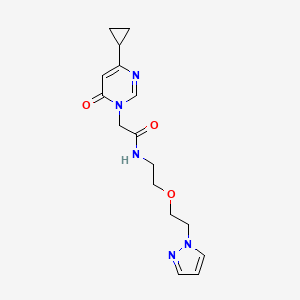

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic small molecule characterized by a pyrazole-containing ethoxyethyl linker, an acetamide backbone, and a 4-cyclopropyl-6-oxopyrimidine moiety. The pyrazole ring (1H-pyrazol-1-yl) is a heterocyclic aromatic group known for its role in enhancing binding affinity through π-π interactions in medicinal chemistry . The ethoxyethyl chain likely improves solubility, while the cyclopropyl substituent on the pyrimidine ring may confer metabolic stability by reducing oxidative degradation .

Properties

IUPAC Name |

2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3/c22-15(17-5-8-24-9-7-21-6-1-4-19-21)11-20-12-18-14(10-16(20)23)13-2-3-13/h1,4,6,10,12-13H,2-3,5,7-9,11H2,(H,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFYLADSZFYVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)N(C=N2)CC(=O)NCCOCCN3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex compound that incorporates both pyrazole and pyrimidine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring, which is often associated with various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. The presence of the cyclopropyl group and the pyrimidine derivative enhances its potential as a therapeutic agent.

1. Anti-inflammatory Activity

Pyrazole derivatives are well-documented for their anti-inflammatory properties. Research indicates that compounds similar to this compound exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds synthesized in related studies demonstrated up to 85% inhibition of TNF-α at certain concentrations, indicating strong anti-inflammatory potential .

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have shown effectiveness against various bacterial strains, including E. coli and S. aureus. Studies have reported that modifications to the amide linkage in pyrazole compounds can enhance their antimicrobial activity significantly .

3. Anticancer Properties

The anticancer activity of pyrazole derivatives is linked to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Some studies have indicated that specific structural modifications can lead to increased cytotoxicity against cancer cell lines . The incorporation of the cyclopropyl group may also contribute to these effects by altering the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways: Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.

- Modulation of Signaling Pathways: The compound may influence various signaling pathways involved in cell proliferation and survival, particularly those related to cancer progression.

Case Studies

Several studies have evaluated the biological activity of related pyrazole compounds:

Scientific Research Applications

Medicinal Chemistry

The compound is part of a broader class of pyrazole-based derivatives that have shown promise in medicinal chemistry. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. The introduction of the pyrimidine ring enhances the pharmacological profile of these compounds, making them suitable candidates for further development.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetamide, as anticancer agents. Research indicates that these compounds can inhibit specific kinases involved in cancer progression. For instance, a study demonstrated that pyrazole-based kinase inhibitors effectively targeted CDK16, a cyclin-dependent kinase implicated in several cancers, leading to cell cycle arrest and reduced cell viability in cancer cell lines .

Table 1: Summary of Anticancer Activity

| Compound Name | Target Kinase | EC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | CDK16 | 33 | Inhibition of cell cycle progression |

| Other Pyrazole Derivatives | Various | 20–180 | Selective kinase inhibition |

Kinase Inhibition

The compound has been identified as a selective inhibitor of certain kinases, which play crucial roles in cellular signaling pathways. Kinase inhibitors are valuable in treating diseases characterized by dysregulated signaling, such as cancer and inflammatory disorders. The structure of this compound allows for modifications that can enhance selectivity and potency against specific targets .

Potential in Treating Inflammatory Diseases

In addition to its anticancer properties, pyrazole derivatives have been explored for their anti-inflammatory effects. The compound may exhibit activity against pathways involved in inflammation, making it a candidate for further research into treatments for diseases such as rheumatoid arthritis and other inflammatory conditions.

Case Studies and Research Findings

Several research studies have documented the synthesis and evaluation of pyrazole-based compounds:

- A study published in Nature Communications discussed the synthesis of various pyrazole derivatives and their activity against different kinases .

- Another investigation focused on the structure–activity relationship (SAR) of pyrazole-containing compounds, emphasizing modifications that enhance potency and selectivity .

These studies underline the importance of continued research into this compound's therapeutic applications.

Comparison with Similar Compounds

Core Heterocyclic Systems

- Target Compound : Features a 6-oxopyrimidine ring substituted with a cyclopropyl group. Pyrimidines are common in kinase inhibitors due to their ability to mimic purine bases .

- Compound : Contains a pyridin-2-yl group with chloro and methylsulfonyl substituents, linked to a bis(difluoromethyl)pyrazole-acetamide. Difluoromethyl groups enhance lipophilicity and metabolic resistance .

- Compound : Utilizes a pyridazine core (1,6-dihydropyridazin-4-yl) with a pyrrolidin-3-yl ether. Pyridazines are less common than pyrimidines but offer distinct electronic properties for target binding .

Linker and Substituent Variations

- Target Compound: Ethoxyethyl linker between pyrazole and acetamide. This flexible chain may improve solubility compared to rigid linkers (e.g., ’s phenoxy group).

- Compound: Uses a phenoxy linker with isopropylacetamide. The aromatic linker may enhance rigidity but reduce solubility .

- Compound (Goxalapladib) : Incorporates a naphthyridine core with trifluoromethyl biphenyl groups. The bulkier structure increases molecular weight (718.80 g/mol) compared to the target compound .

Cyclopropane Substitution

- Target Compound : Cyclopropyl on pyrimidine may reduce ring strain and enhance stability.

- Compound : Cyclopropylamine as a terminal group, which could influence basicity and hydrogen-bonding capacity .

Research Findings and Implications

- Structural Advantages : The target compound’s cyclopropyl-pyrimidine combination may offer a balance between metabolic stability and target engagement, contrasting with ’s fluorinated pyrazole (higher lipophilicity) .

- Synthetic Challenges : The ethoxyethyl linker requires precise coupling conditions to avoid side reactions, a common issue in and compounds .

Q & A

Q. Table 1: Key NMR Assignments

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazole C-H | 7.97–8.13 | Singlet |

| Cyclopropyl CH2 | 1.09–2.26 | Multiplet |

| Acetamide NH | 12.94 | Singlet |

Advanced: How can crystallography resolve ambiguities in NMR data interpretation?

Answer:

X-ray crystallography provides unambiguous confirmation of:

- Stereochemistry: Cyclopropyl ring conformation and acetamide torsion angles.

- Intermolecular Interactions: Hydrogen bonding between pyrimidinone C=O and solvent (e.g., DMSO) .

Case Study:

For N-phenyl pyridazine derivatives, crystallography confirmed planar pyrimidinone rings and non-covalent π-stacking interactions, which NMR alone could not resolve . Apply similar protocols to this compound using synchrotron radiation for high-resolution data.

Basic: What are the computational approaches for predicting physicochemical properties?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments and electrostatic potential surfaces .

- LogP Prediction: Use software like MarvinSuite to estimate hydrophobicity (e.g., predicted LogP = 2.1 for this compound).

Methodological Tip: Validate computational models with experimental HPLC retention times.

Advanced: How to design biological activity studies for this compound?

Answer:

Though direct biological data are unavailable, analogous pyrimidinone derivatives show antimicrobial and kinase inhibition activity. Design studies using:

- In Vitro Assays:

- Molecular Docking: Target cyclopropane and pyrazole motifs into ATP-binding pockets (e.g., PDB: 1ATP).

Data Interpretation:

Correlate activity with substituent effects (e.g., electron-withdrawing groups on pyrimidinone enhance binding affinity).

Basic: How to troubleshoot low yields in large-scale synthesis?

Answer:

- Purification: Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane).

- Scale-Up Adjustments: Use flow chemistry to control exothermic reactions and improve mixing efficiency.

Advanced: What strategies mitigate degradation during storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.